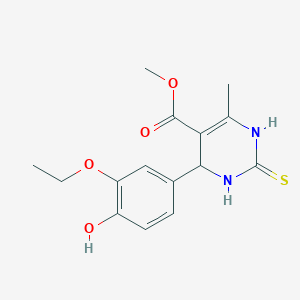![molecular formula C15H18N2OS B243113 2-Cyano-3-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-2-propenethioamide](/img/structure/B243113.png)
2-Cyano-3-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-2-propenethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-3-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-2-propenethioamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-Cyano-3-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-2-propenethioamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins in the body. This inhibition leads to the suppression of various cellular processes, ultimately resulting in the desired therapeutic effect.
Biochemical and Physiological Effects:
Studies have shown that 2-Cyano-3-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-2-propenethioamide has various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, reduce inflammation in the body, and inhibit the growth of various bacteria and fungi. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Cyano-3-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-2-propenethioamide in lab experiments is its high potency. It has been shown to be effective at low concentrations, making it a cost-effective option for research. Additionally, it is relatively easy to synthesize, making it readily available for use in research. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety of this compound for use in humans.
Zukünftige Richtungen
There are several future directions for the research of 2-Cyano-3-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-2-propenethioamide. One potential direction is to investigate its potential use in treating other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, more research is needed to determine the safety and efficacy of this compound in humans. Finally, further studies are needed to determine the optimal dosage and administration methods for this compound in various therapeutic applications.
In conclusion, 2-Cyano-3-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-2-propenethioamide has shown promising results in various scientific research applications. Its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent make it a valuable compound for research. However, further studies are needed to determine its safety and efficacy in humans and to explore its potential use in treating other diseases.
Synthesemethoden
The synthesis of 2-Cyano-3-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-2-propenethioamide involves the reaction of 2-propenethioamide with 3-(methoxymethyl)-2,4,6-trimethylphenylacetonitrile. This reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified by recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-Cyano-3-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-2-propenethioamide has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. Additionally, it has been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C15H18N2OS |
|---|---|
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
(E)-2-cyano-3-[3-(methoxymethyl)-2,4,6-trimethylphenyl]prop-2-enethioamide |
InChI |
InChI=1S/C15H18N2OS/c1-9-5-10(2)14(8-18-4)11(3)13(9)6-12(7-16)15(17)19/h5-6H,8H2,1-4H3,(H2,17,19)/b12-6+ |
InChI-Schlüssel |
QGCWGUDGUBXHBN-WUXMJOGZSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1COC)C)/C=C(\C#N)/C(=S)N)C |
SMILES |
CC1=CC(=C(C(=C1C=C(C#N)C(=S)N)C)COC)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1COC)C)C=C(C#N)C(=S)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-phenyl-4,5-dihydro-1H-imidazo[4,5-g][2,1,3]benzoxadiazole](/img/structure/B243032.png)
![(4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B243034.png)
![2-[4-(dimethylamino)phenyl]-3-hydroxy-1H-cyclopenta[b]quinolin-1-one](/img/structure/B243036.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]-1(2H)-phthalazinone](/img/structure/B243041.png)
![2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B243062.png)
![2-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B243063.png)
![ethyl 6-bromo-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B243069.png)
![6-Amino-4-(4-bromo-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243071.png)
![6-Amino-4-(3,4-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243077.png)

![dimethyl 2-{1-[(2,4-dichlorophenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B243081.png)


![4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243089.png)